lithium 2-(2,1-benzothiazol-3-yl)acetate
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Overview
Description
Lithium 2-(2,1-benzothiazol-3-yl)acetate is a chemical compound that features a lithium ion bonded to the 2-(2,1-benzothiazol-3-yl)acetate anion. The benzothiazole moiety is a heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(2,1-benzothiazol-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with an appropriate acetic acid derivative. One common method is the condensation of 2-aminobenzenethiol with acetic acid or its derivatives under acidic conditions, followed by cyclization to form the benzothiazole ring . The lithium salt is then formed by neutralizing the resulting acid with lithium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(2,1-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Lithium 2-(2,1-benzothiazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Mechanism of Action
The mechanism of action of lithium 2-(2,1-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activities . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzothiazolyl)acetic acid: This compound is similar but lacks the lithium ion, which can affect its solubility and reactivity.
2-(2-Benzothiazolyl)acetate esters: These esters have different substituents on the acetate group, which can alter their chemical and biological properties.
Uniqueness
Lithium 2-(2,1-benzothiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can enhance its solubility in polar solvents and potentially improve its biological activity. The lithium ion can also influence the compound’s interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
2694729-38-7 |
---|---|
Molecular Formula |
C9H6LiNO2S |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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